2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a complex organic compound with the molecular formula . This compound features a unique structure that integrates a pyrrolidine ring with furan and thiophene moieties, which may contribute to its potential biological activities. It is classified as an amide due to the presence of the acetamide functional group.
This compound can be sourced from various chemical databases, including PubChem and ChemSpider, where it is cataloged under the CAS number 2034484-10-9. It falls under the category of synthetic organic compounds used in medicinal chemistry and potentially in pharmaceutical applications.
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide can involve multiple steps, typically starting from readily available precursors. While specific literature on this exact compound is limited, related compounds have been synthesized using methods involving:
The synthesis often requires controlled conditions, such as specific temperatures and solvents (e.g., dioxane), to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and composition of synthesized compounds .
The molecular structure of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide features several key components:
The molecular weight is approximately , with a structure that can be represented in SMILES notation as O=C(CN1C(=O)CCC1=O)NCC(O)(c1ccco1)c1cccs1 . The compound exhibits various dihedral angles between its planar moieties, influencing its three-dimensional conformation.
The compound's reactivity can be explored through various chemical reactions typical for amides and heterocycles:
Reactions involving this compound would typically require careful monitoring of conditions such as pH, temperature, and reaction time to optimize yield and minimize by-products.
The physical properties of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide include:
Chemical properties include:
Relevant data on its reactivity suggests it may participate in typical reactions associated with amides and heterocycles .
This compound holds potential applications in several fields:
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5